molecular formula C12H15N3O4 B2905129 5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester CAS No. 886360-73-2

5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester

Cat. No. B2905129
CAS RN: 886360-73-2
M. Wt: 265.269
InChI Key: PYZUYRBYEKFTPS-UHFFFAOYSA-N
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Description

5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester is a chemical compound with the molecular formula C12H16N2O2 . It is a derivative of 5-nitro-2-(piperazin-1-yl)benzoic acid, which has the molecular formula C11H13N3O4 .


Molecular Structure Analysis

The molecular structure of 5-nitro-2-(piperazin-1-yl)benzoic acid, a related compound, is given by the InChI code: 1S/C11H13N3O4/c15-11(16)9-7-8(14(17)18)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16) .

Scientific Research Applications

SIRT6 Inhibition

Derivatives of this compound have been used as inhibitors of SIRT6, which is a target for the treatment of diabetes .

Cytotoxicity Studies

The compound has been involved in cytotoxicity studies, which are essential for assessing the safety and efficacy of new pharmaceuticals .

Binding Affinity Studies

It may be used in binding affinity studies, particularly for receptors such as the 5-HT1A receptor, which is significant in neuroscience research .

Synthesis of Novel Derivatives

Researchers have designed and synthesized novel derivatives of compounds like methyl 5-nitro-2-(piperazin-1-yl)benzoate for various biochemical applications .

properties

IUPAC Name

methyl 5-nitro-2-piperazin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-19-12(16)10-8-9(15(17)18)2-3-11(10)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZUYRBYEKFTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester

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